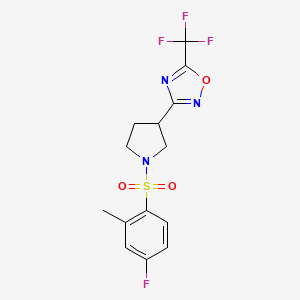

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F4N3O3S/c1-8-6-10(15)2-3-11(8)25(22,23)21-5-4-9(7-21)12-19-13(24-20-12)14(16,17)18/h2-3,6,9H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLBOZJIXQLVRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F4N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine ring , a sulfonyl group , and a 1,2,4-oxadiazole moiety . The presence of the trifluoromethyl group further enhances its chemical properties, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. Compounds containing the oxadiazole ring have shown efficacy against various pathogens:

- Antibacterial : Studies have demonstrated that oxadiazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa .

- Antifungal : Some derivatives have exhibited antifungal activity against Candida albicans .

A systematic review highlighted that compounds with oxadiazole rings often demonstrate broad-spectrum antimicrobial activities, which can be attributed to their ability to interact with bacterial enzymes and disrupt essential cellular processes .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cytotoxicity : In vitro studies have shown that oxadiazole derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 15.63 |

| Doxorubicin | MCF-7 | 10.38 |

Molecular docking studies suggest that these compounds may induce apoptosis through mechanisms involving the activation of caspases and modulation of p53 expression levels .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The sulfonyl group may interact with active sites of enzymes critical for microbial survival or cancer cell proliferation.

- Cellular Interaction : The compound's structure allows for strong binding interactions with cellular receptors or enzymes, leading to altered signaling pathways.

Case Studies

Several studies have focused on the synthesis and biological evaluation of related oxadiazole compounds:

- Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity, demonstrating significant inhibition against Mycobacterium bovis BCG .

- Desai et al. (2016) explored pyridine-based oxadiazoles and reported promising results in terms of anticancer activity alongside favorable pharmacological profiles .

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : The compound has been studied for its potential anticancer effects. In vitro studies demonstrated cytotoxicity against several cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating effective concentration ranges. The proposed mechanism involves induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction.

- Enzyme Inhibition : The sulfonyl group can interact with enzyme active sites, leading to inhibition of specific enzymes involved in metabolic processes. This characteristic is particularly valuable in drug design for targeting specific pathways in disease states.

Material Science

- Building Block for Synthesis : 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole serves as a versatile building block in organic synthesis. Its unique functional groups allow for the formation of more complex molecules through various chemical reactions.

- Development of New Materials : The compound's unique properties make it suitable for developing advanced materials, including polymers and coatings with specific functionalities, such as enhanced chemical resistance or improved thermal stability.

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial efficacy of the compound involved testing against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) lower than that of several standard antibiotics.

Case Study 2: Anticancer Activity Evaluation

In vitro assays were performed to evaluate the cytotoxic effects of the compound on various cancer cell lines. The results showed that treatment with the compound resulted in significant apoptosis rates compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Core Heterocycle and Substituent Positioning

Key Structural Features:

- 1,2,4-Oxadiazole vs. Pyrazoles often exhibit different pharmacokinetic profiles due to reduced metabolic resistance compared to oxadiazoles .

- Position 3 Substituents: Target Compound: 1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl group introduces steric bulk and polar sulfonyl interactions. Compound 1a (): 4-Pyridyl group at position 3 enhances π-π stacking but lacks the sulfonyl group’s hydrogen-bond acceptor capacity.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP): The trifluoromethyl group (LogP +0.9) and sulfonyl moiety (LogP −1.2) create a balanced profile compared to 1d’s chlorothiophene (LogP +2.1), which may favor CNS penetration but hinder aqueous solubility .

- Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, while pyrrolidine rings may undergo CYP450-mediated oxidation, suggesting the target compound may require prodrug strategies for optimal bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, and how can purity be optimized?

- Methodological Answer : A multi-step approach is typically employed:

Sulfonylation : React pyrrolidin-3-yl derivatives with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl-pyrrolidine intermediate.

Oxadiazole Formation : Use cyclocondensation of amidoximes with trifluoroacetic anhydride (TFAA) or carbodiimide coupling agents to construct the 1,2,4-oxadiazole ring.

- Purity Optimization : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and final product via recrystallization (e.g., ethanol/water mixtures). Monitor reactions using TLC and confirm purity via HPLC (≥98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be observed?

- Methodological Answer :

- ¹H-NMR : Expect signals for the pyrrolidine ring (δ 1.8–2.5 ppm, multiplet), sulfonyl-adjacent protons (δ 3.1–3.5 ppm), and aromatic protons from the 4-fluoro-2-methylphenyl group (δ 7.2–7.6 ppm). The trifluoromethyl group (CF₃) typically shows a singlet at δ 120–125 ppm in ¹³C-NMR.

- LC-MS : Use electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with sulfonyl and oxadiazole moieties.

- Elemental Analysis : Verify C, H, N, S, and F percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound against specific targets?

- Methodological Answer :

Target Selection : Prioritize targets with structural similarity to known oxadiazole/sulfonamide interactors (e.g., kinases, GPCRs).

Docking Workflow : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking. Parameterize the trifluoromethyl group’s partial charges accurately due to its electron-withdrawing effects.

Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC₅₀ values from enzyme assays. ADME analysis (SwissADME) can predict bioavailability and blood-brain barrier penetration .

Q. What experimental strategies resolve contradictions in reported synthetic yields for analogous 1,2,4-oxadiazole derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, varying TFAA stoichiometry (1.2–2.0 equiv.) may improve cyclization efficiency.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., disappearance of amidoxime N-H stretches at ~3400 cm⁻¹).

- Reproducibility : Control moisture rigorously (e.g., molecular sieves in anhydrous DMF) to mitigate side reactions .

Q. How does the sulfonyl-pyrrolidine moiety influence the compound’s metabolic stability, and what in vitro assays validate this?

- Methodological Answer :

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics.

- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM suggests potential drug-drug interactions.

- Structural Insights : The sulfonyl group enhances metabolic resistance by reducing cytochrome P450 binding affinity compared to non-sulfonylated analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and clearance rates to identify bioavailability limitations.

- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites. For example, oxidative defluorination of the 4-fluoro group could reduce target engagement.

- Dose Adjustment : Conduct allometric scaling from rodent studies to estimate human-equivalent doses, ensuring target exposure levels are achieved .

Stability and Storage

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Temperature : Store at −20°C in amber vials to minimize light-induced degradation.

- Solubility Considerations : Lyophilize as a solid or dissolve in DMSO (10 mM stock), avoiding aqueous buffers for long-term storage.

- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. A <5% degradation threshold is acceptable for most applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.